

Methyl 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylate

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An In-Depth Technical Guide to the Synthesis of **Methyl 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a reliable and efficient synthesis pathway for **Methyl 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylate**. The described methodology is a two-step process commencing with the N-methylation of commercially available 6-hydroxynicotinic acid, followed by a classical Fischer esterification to yield the target compound. This document furnishes detailed experimental protocols, tabulated quantitative data for all materials, and a visual representation of the synthetic route to ensure reproducibility and clarity for research and development applications.

Overall Synthesis Pathway

The synthesis is achieved via a straightforward two-step sequence. The first step involves the selective N-methylation of the pyridone ring of 6-hydroxynicotinic acid. The resulting intermediate, 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylic acid, is then subjected to esterification to afford the final product.

Caption: Two-step synthesis of the target ester from 6-hydroxynicotinic acid.

Data Presentation

Quantitative data and physical properties for the key compounds in the synthesis are summarized below for easy reference and comparison.

Table 1: Physical and Chemical Properties of Compounds

| Compound Name | Starting Material | Intermediate | Final Product |
|--------------------------|---|---|---|
| IUPAC Name | 6-Oxo-1,6-dihdropyridine-3-carboxylic acid | 1-Methyl-6-oxo-1,6-dihdropyridine-3-carboxylic acid | Methyl 1-methyl-6-oxopyridine-3-carboxylate[1] |
| CAS Number | 5006-66-6 | 3719-45-7 | 6375-89-9[1][2] |
| Molecular Formula | C ₆ H ₅ NO ₃ | C ₇ H ₇ NO ₃ | C ₈ H ₉ NO ₃ [1] |
| Molecular Weight (g/mol) | 139.11 | 153.14 | 167.16[1] |
| Physical Form | Solid | Solid | Solid |
| Melting Point (°C) | >300 | 240-245 | Not specified |
| Characterization Data | Commercially Available | ¹ H NMR data available[3] | NMR, HPLC, LC-MS data available[4] |

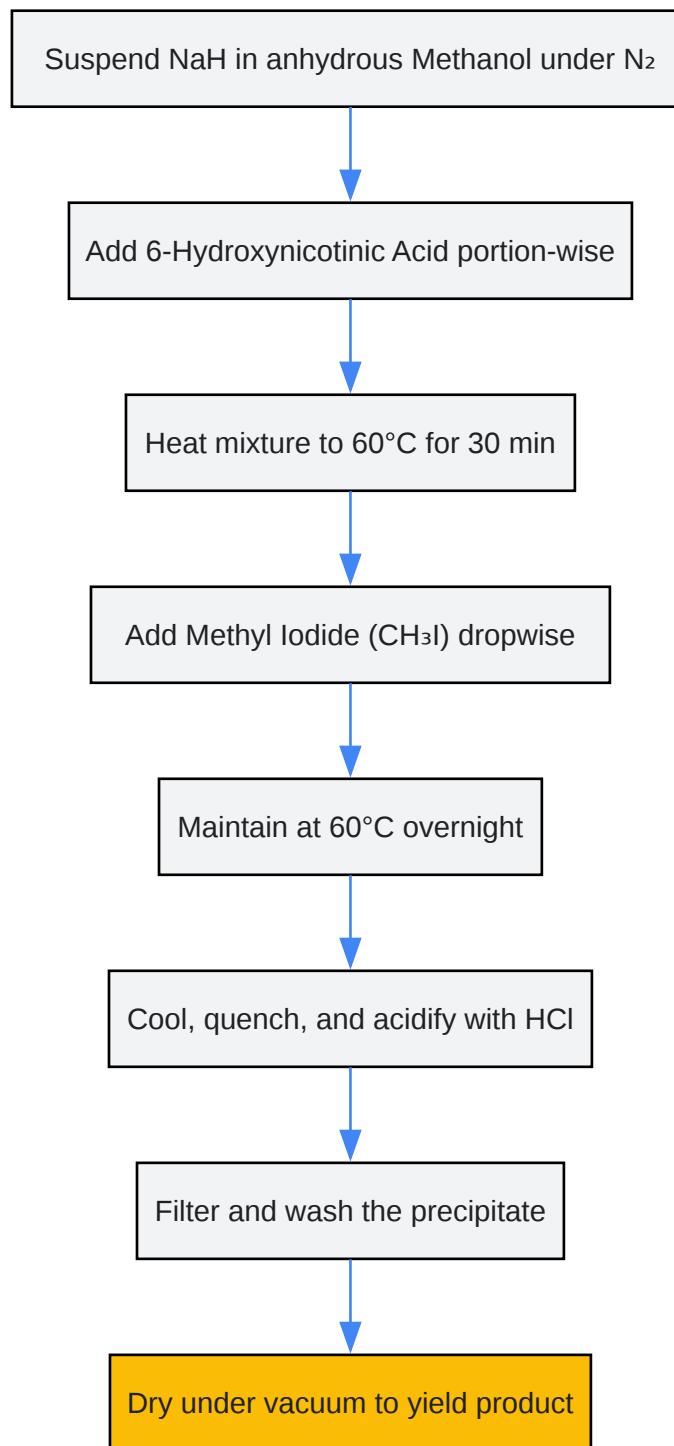
Experimental Protocols

The following sections provide detailed methodologies for the two key transformations in the synthesis pathway.

Step 1: N-Methylation of 6-Hydroxynicotinic Acid

This procedure details the synthesis of the intermediate, 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylic acid, via direct methylation. The reaction utilizes a strong base to deprotonate the pyridone nitrogen, followed by nucleophilic attack on the methylating agent.

Experimental Workflow



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Caption: Workflow for the N-methylation of 6-hydroxynicotinic acid.

Protocol:

- **Inert Atmosphere:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous methanol.
- **Base Addition:** Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) is carefully added portion-wise to the stirred methanol at room temperature.
- **Substrate Addition:** 6-Hydroxynicotinic acid (1.0 eq) is added to the suspension.
- **Heating:** The reaction mixture is heated to 60°C and stirred for 30 minutes to ensure complete formation of the sodium salt.
- **Methylation:** Methyl iodide (CH_3I , 4.0 eq) is added dropwise via a syringe. The reaction mixture is then stirred overnight at 60°C.
- **Work-up:** The mixture is cooled to room temperature. A basic solution (e.g., 2N NaOH) is added to hydrolyze any ester formed in situ. The solvent is evaporated under reduced pressure.
- **Acidification & Isolation:** The residue is dissolved in water and acidified to a pH of approximately 3-4 with 2N hydrochloric acid (HCl), resulting in the precipitation of a solid.
- **Purification:** The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylic acid.

Step 2: Fischer Esterification of the Carboxylic Acid Intermediate

This protocol describes the conversion of the carboxylic acid intermediate to the final methyl ester product. The reaction is an acid-catalyzed equilibrium process driven to completion by using a large excess of the alcohol reactant.

Protocol:

- **Reaction Setup:** The intermediate, 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylic acid (1.0 eq), is dissolved in a large excess of anhydrous methanol, which serves as both a reagent and a solvent.

- Catalyst Addition: Concentrated sulfuric acid (H_2SO_4 , ~5% v/v) is cautiously added as a catalyst.
- Reflux: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Neutralization: After cooling to room temperature, the reaction is carefully neutralized with a saturated solution of sodium bicarbonate (NaHCO_3) until effervescence ceases.
- Extraction: The methanol is removed under reduced pressure. The remaining aqueous residue is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure **methyl 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylate**.

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References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. Methyl 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylate | CAS 6375-89-9 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 3. 1-Methyl-6-oxo-1,6-dihdropyridine-3-carboxylic acid(3719-45-7) 1H NMR spectrum [chemicalbook.com]
- 4. 6375-89-9 | Methyl 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylate | Amides | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [Methyl 1-methyl-6-oxo-1,6-dihdropyridine-3-carboxylate synthesis pathway]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b110684#methyl-1-methyl-6-oxo-1-6-dihydropyridine-3-carboxylate-synthesis-pathway>]

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